1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 4-chlorobenzenesulfonyl group and a propan-1-one moiety bearing a 2-ethoxyphenyl substituent. The sulfonyl group introduces strong electron-withdrawing effects, while the ethoxyphenyl contributes aromaticity and lipophilicity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-27-20-6-4-3-5-16(20)7-12-21(24)23-14-13-19(15-23)28(25,26)18-10-8-17(22)9-11-18/h3-6,8-11,19H,2,7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTLNUZVYSKUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzenesulfonyl group: This step often involves sulfonylation reactions using reagents like chlorobenzenesulfonyl chloride.
Attachment of the ethoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using ethoxyphenyl boronic acid or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Solubility vs. Permeability: The ethoxyphenyl group balances lipophilicity (enhancing membrane permeability) with moderate polarity from the ether oxygen, contrasting with highly polar derivatives like No. 2158 .
Biological Activity
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one, often referred to as Compound A, is a synthetic organic compound with potential therapeutic applications. Its unique structure incorporates a pyrrolidine ring and a sulfonyl group, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of Compound A is , with a molecular weight of approximately 397.9 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.9 g/mol |
| CAS Number | 1705914-15-3 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of Compound A is primarily attributed to its interaction with various biological targets. The sulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally related to Compound A, particularly focusing on their effects in vitro and in vivo.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar sulfonyl-containing compounds. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial effects of sulfonyl derivatives. Compound A demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. The study highlighted its ability to disrupt bacterial cell wall synthesis.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicological assessments indicate that similar compounds possess moderate toxicity levels, necessitating further investigation into their safety margins.
Toxicity Data:
- LD50 : Estimates suggest an LD50 in rats around 4250 mg/kg for related compounds.
- Irritation Potential : Skin and eye irritation potential has been observed, warranting careful handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
